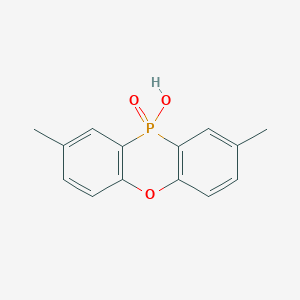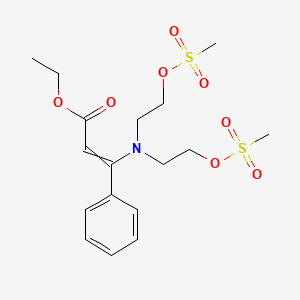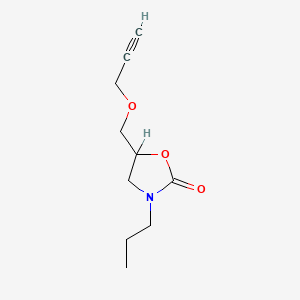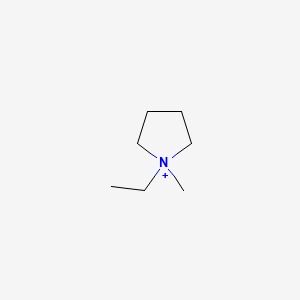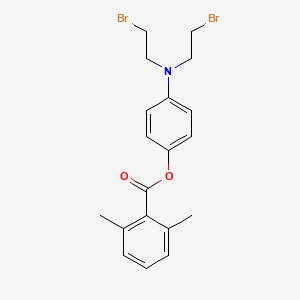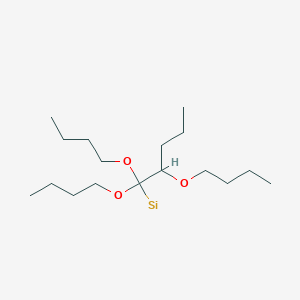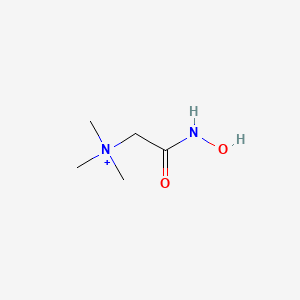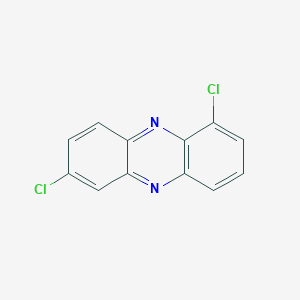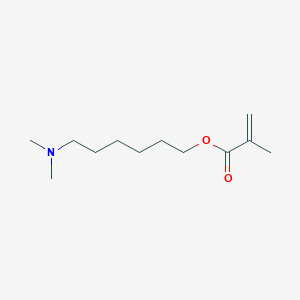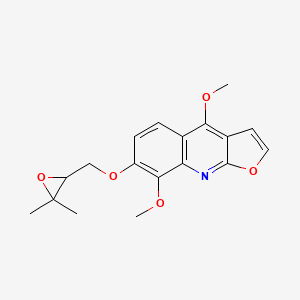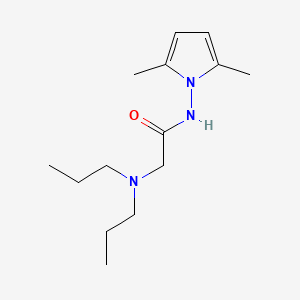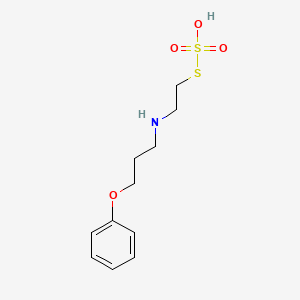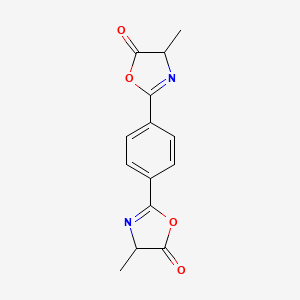
2,2'-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two oxazole rings connected by a phenylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride and an appropriate aldehyde or ketone to form the oxazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the oxazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) include other bis-oxazole derivatives and compounds with similar structural features, such as:
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-thiazol-5(4H)-one)
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-imidazol-5(4H)-one)
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) lies in its specific structure, which can impart unique chemical and physical properties. These properties might make it particularly suitable for certain applications, such as in the synthesis of specialized materials or as a specific reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
22102-60-9 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
4-methyl-2-[4-(4-methyl-5-oxo-4H-1,3-oxazol-2-yl)phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H12N2O4/c1-7-13(17)19-11(15-7)9-3-5-10(6-4-9)12-16-8(2)14(18)20-12/h3-8H,1-2H3 |
InChI-Schlüssel |
CSMXHTLRHLWQKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



